3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as 3-HOIPD, is a compound with a wide range of scientific applications. It is a derivative of the isoindoline-piperidine class of compounds and has been widely studied for its potential therapeutic and pharmacological properties. 3-HOIPD has been found to have a variety of biochemical and physiological effects on the body, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Antineoplastic Drug and Crystal Structures
- Lenalidomide : This compound, with a systematic name closely related to 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is an antineoplastic drug. The study of its crystal structures, including its hemihydrate form, offers insights into its conformation and interactions within crystalline forms, particularly in the formation of hydrogen-bonded dimers and supramolecular arrays (Ravikumar & Sridhar, 2009).
Synthetic Methodologies
- Synthesis of Derivatives : A method for synthesizing derivatives of this compound via a one-pot, three-component reaction has been described. This process is notable for its efficiency, simplicity, and good yields, highlighting the compound's utility in synthetic organic chemistry (Che et al., 2015).
Asymmetric Hydrogenation
- Synthesis and Hydrogenation : The synthesis of related compounds and their asymmetric hydrogenation has been explored. This research contributes to the understanding of catalyst-dependent hydrogenation processes, emphasizing the compound's relevance in catalysis and asymmetric synthesis (Bisset et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione acts as a ligand for cereblon , modulating its substrate specificity . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, namely IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. These transcription factors are essential for the development and function of immune cells . Therefore, their degradation can lead to immunomodulatory effects, including the stimulation of T-cell and natural killer (NK) cell-mediated cytotoxicity .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione’s action is multi-faceted. It has pleiotropic antitumor effects , including blocking tumor cell proliferation and angiogenesis . Additionally, it stimulates immune responses, enhancing the cytotoxicity of T-cells and NK cells .
properties
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPRKOYQOBYISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.